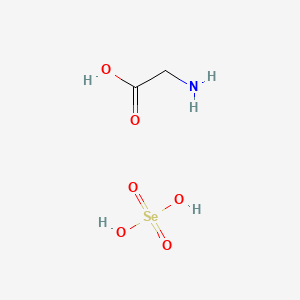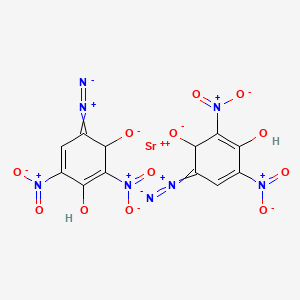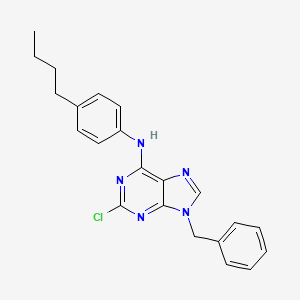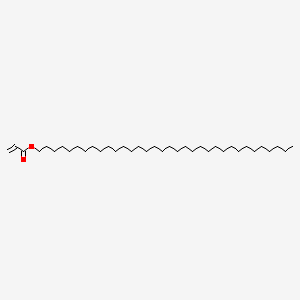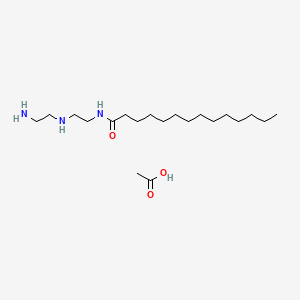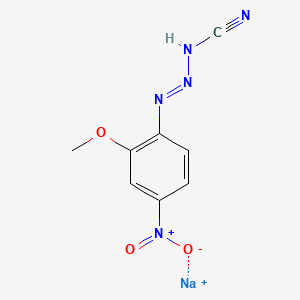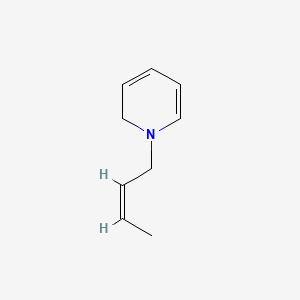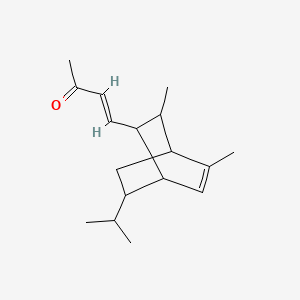
2-(2-(2-Oxo-1,2-diphenylethylidene)hydrazino)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2-Oxo-1,2-diphenylethylidene)hydrazino)-2-phenylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a hydrazino group attached to a phenylacetamide backbone, with a distinctive 2-oxo-1,2-diphenylethylidene moiety. Its structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Oxo-1,2-diphenylethylidene)hydrazino)-2-phenylacetamide typically involves the reaction of 1,2-diphenylethane-1,2-dione hydrazone with 4-aryl-2-hydroxy-4-oxobut-2-enoic acids . This reaction is carried out under anhydrous conditions, often in the presence of a solvent such as toluene, and requires heating to facilitate the formation of the desired product . The reaction conditions must be carefully controlled to ensure high yields and purity of the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(2-(2-Oxo-1,2-diphenylethylidene)hydrazino)-2-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The hydrazino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
2-(2-(2-Oxo-1,2-diphenylethylidene)hydrazino)-2-phenylacetamide has several scientific research applications:
作用機序
The mechanism of action of 2-(2-(2-Oxo-1,2-diphenylethylidene)hydrazino)-2-phenylacetamide involves its interaction with specific molecular targets. The compound’s hydrazino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the derivatives used .
類似化合物との比較
Similar Compounds
- 4-Aryl-2-[(2-oxo-1,2-diphenylethylidene)hydrazinyl]-4-oxobut-2-enoic-acid amides
- 2-[(2-(Diphenylmethylene)hydrazinyl]-5,5-dimethyl-4-oxohex-2-enoates
Uniqueness
2-(2-(2-Oxo-1,2-diphenylethylidene)hydrazino)-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different balance of hydrophobic and hydrophilic properties, making it suitable for a range of applications in scientific research and industry .
特性
CAS番号 |
33555-68-9 |
|---|---|
分子式 |
C22H19N3O2 |
分子量 |
357.4 g/mol |
IUPAC名 |
2-[(2Z)-2-(2-oxo-1,2-diphenylethylidene)hydrazinyl]-2-phenylacetamide |
InChI |
InChI=1S/C22H19N3O2/c23-22(27)20(17-12-6-2-7-13-17)25-24-19(16-10-4-1-5-11-16)21(26)18-14-8-3-9-15-18/h1-15,20,25H,(H2,23,27)/b24-19- |
InChIキー |
IEVUWCAYCDKDCP-CLCOLTQESA-N |
異性体SMILES |
C1=CC=C(C=C1)C(C(=O)N)N/N=C(/C2=CC=CC=C2)\C(=O)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)N)NN=C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




